

The Discovery and Development of GSK963: A Potent and Selective RIPK1 Inhibitor

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Compound of Interest

Compound Name: GSK963

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Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery and development of **GSK963**, a potent and highly selective small-molecule inhibitor of RIPK1. We will delve into its mechanism of action, key preclinical data, and the experimental methodologies used in its characterization. This document aims to serve as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Introduction to RIPK1 Signaling

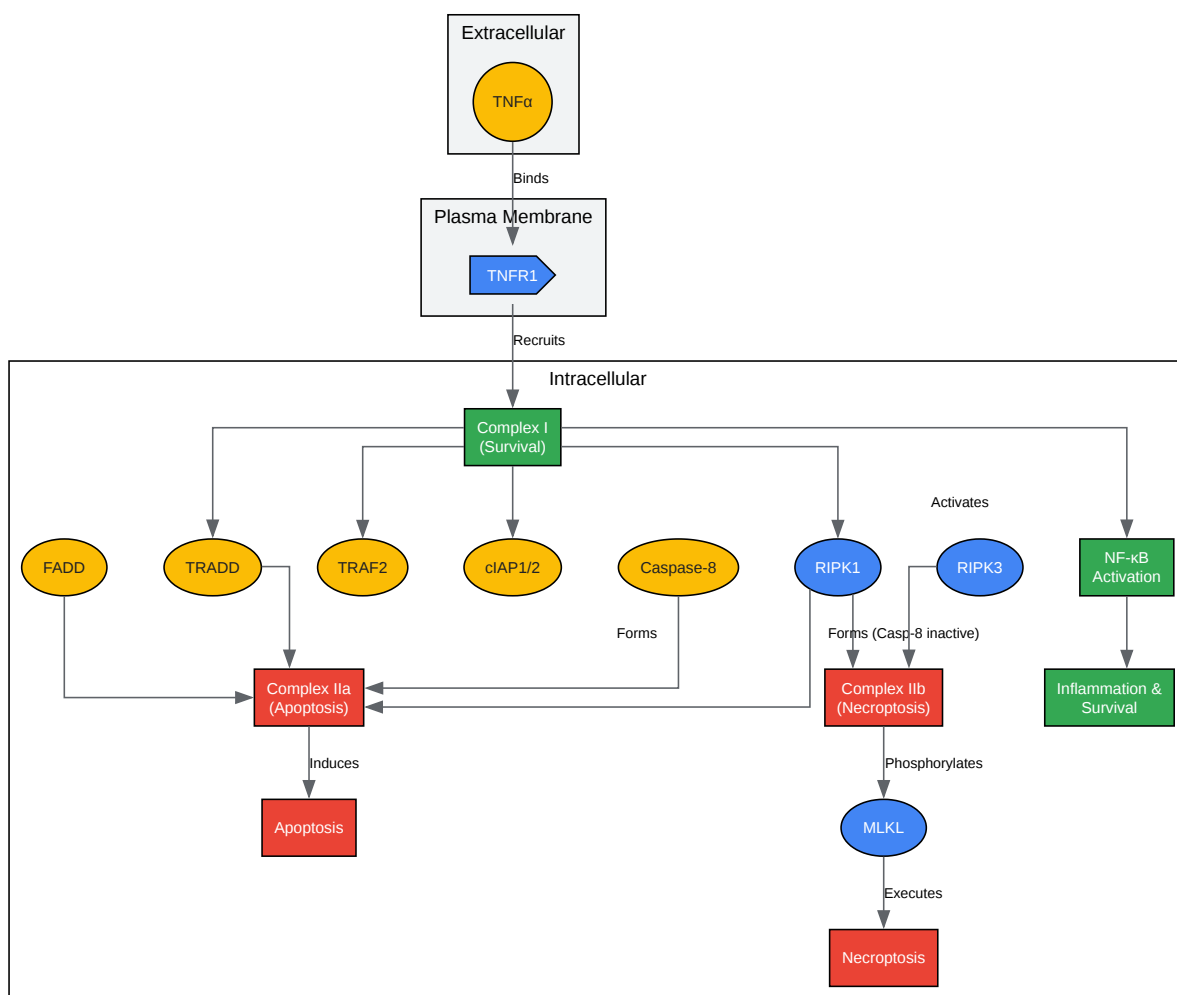
RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cellular signaling pathways that dictate cell survival, apoptosis, and necroptosis.^{[1][2]} Its activity is central to the cellular response to various stimuli, including tumor necrosis factor (TNF) and other members of the TNF superfamily (TNFSF), as well as ligands for Toll-like receptors (TLRs) and interferons (IFNs).^[1]

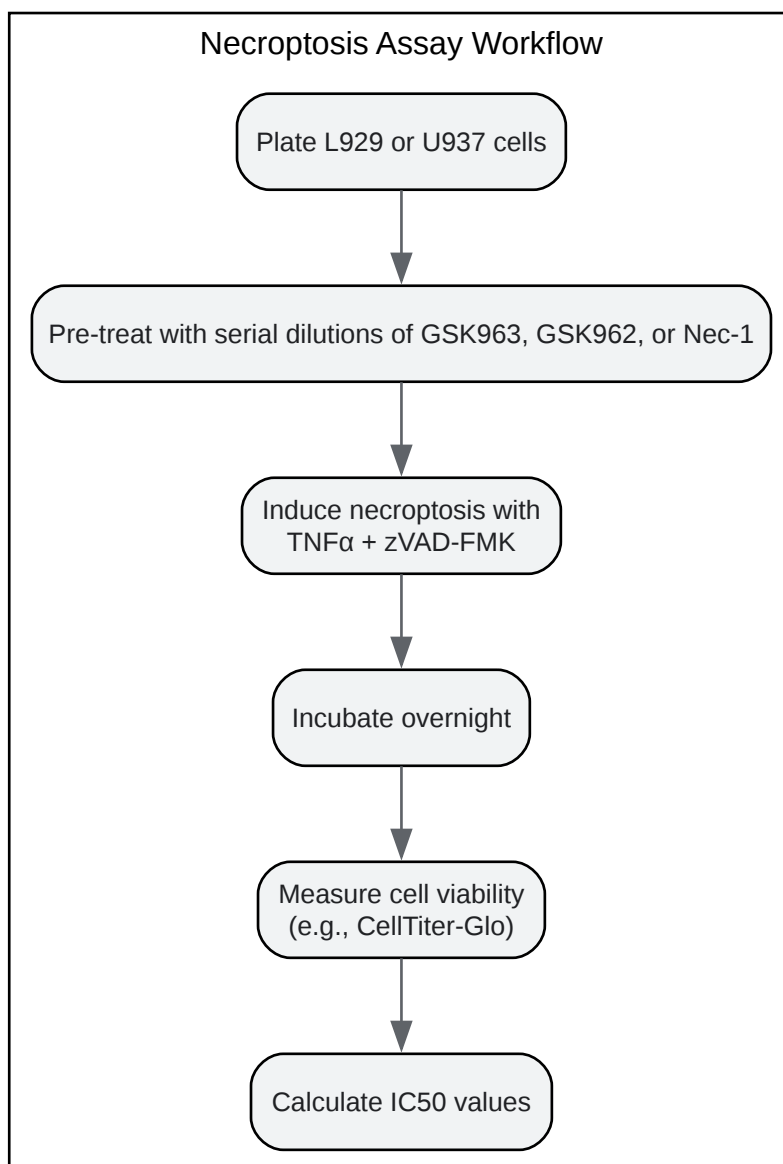
The signaling cascade initiated by TNF binding to its receptor, TNFR1, exemplifies the dual role of RIPK1. Upon receptor activation, RIPK1 is recruited to the intracellular domain, where it can either promote cell survival through the activation of the NF- κ B pathway or trigger programmed

cell death.[3][4] In the survival pathway, RIPK1 acts as a scaffold, facilitating the assembly of a protein complex that leads to the activation of NF- κ B, a key regulator of inflammatory gene expression.[4]

Conversely, under conditions where pro-survival signaling is inhibited, the kinase activity of RIPK1 becomes dominant, leading to two distinct forms of cell death: apoptosis and necroptosis. RIPK1-dependent apoptosis is initiated through the formation of a complex with FADD and caspase-8.[3] Necroptosis, a form of programmed necrosis, is triggered when caspase-8 activity is compromised. In this scenario, RIPK1 interacts with and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[3][5]

Given its central role in inflammation and cell death, dysregulation of RIPK1 signaling has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, multiple sclerosis, and Alzheimer's disease.[1][3][6] This has spurred significant interest in the development of small-molecule inhibitors targeting the kinase activity of RIPK1.





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